molecular formula C12H11ClN4O3 B11604343 N-(4-Chloro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

N-(4-Chloro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

Cat. No.: B11604343
M. Wt: 294.69 g/mol
InChI Key: IHOXFLRXNXSCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an appropriate aldehyde.

    Nitration: The imidazole ring is then nitrated using a mixture of nitric acid and sulfuric acid.

    Substitution: The nitroimidazole is reacted with 4-chloroaniline in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may also play a role in generating reactive species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.

    Clotrimazole: An imidazole derivative used as an antifungal agent.

Uniqueness

N-(4-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of both a nitro group and a chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

Molecular Formula

C12H11ClN4O3

Molecular Weight

294.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C12H11ClN4O3/c1-8-14-6-12(17(19)20)16(8)7-11(18)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,18)

InChI Key

IHOXFLRXNXSCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.